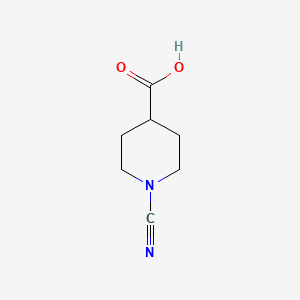

1-Cyanopiperidine-4-carboxylic acid

Descripción general

Descripción

1-Cyanopiperidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂O₂ It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Cyanopiperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the dehydration of piperidine-4-carboxamide (isonipecotamide) using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled conditions . Another method includes the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid group using acidic or basic hydrolysis .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of robust catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Análisis De Reacciones Químicas

Types of Reactions: 1-Cyanopiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

1-Cyanopiperidine-4-carboxylic acid can be synthesized through several methods, including:

- Nitrilase-catalyzed enantioselective synthesis : This method allows for the production of piperidinecarboxylic acids, emphasizing the compound's role as an intermediate in complex organic syntheses .

- Reactions with organolithium reagents : It can participate in double addition reactions with methyllithium and n-butyllithium to unsaturated nitriles, showcasing its versatility as a synthetic building block .

Pharmaceutical Applications

This compound serves as a precursor in the development of various pharmaceutical agents. Notable applications include:

- Inhibitors of Protein Kinase B (Akt) : This compound is utilized in synthesizing inhibitors that target Protein Kinase B, which is crucial in cancer therapy due to its role in cell survival and proliferation .

- GlyT1 Inhibitors : The compound is also involved in the synthesis of GlyT1 inhibitors, which are being explored for the treatment of schizophrenia and other neuropsychiatric disorders .

- Agrochemical Development : It serves as an intermediate for agrochemical compounds, enhancing crop protection strategies through the development of new herbicides or pesticides .

Case Studies and Research Findings

Several studies have documented the utility of this compound:

- A study published in Journal of Medicinal Chemistry highlighted its role in synthesizing novel compounds that exhibit anti-cancer properties. The derivatives formed from this compound demonstrated significant inhibition against various cancer cell lines, indicating its potential therapeutic applications .

- Another research effort focused on its use in synthesizing dual-action inhibitors targeting both GlyT1 and other neurotransmitter systems, showcasing its importance in neuropharmacology .

Mecanismo De Acción

The mechanism of action of 1-cyanopiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. These interactions can lead to various biological effects, such as modulation of metabolic pathways or inhibition of specific enzymes .

Comparación Con Compuestos Similares

1-Cyanopiperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:

Piperidine-4-carboxylic acid: Lacks the nitrile group, which affects its reactivity and applications.

4-Cyanopiperidine: Similar structure but lacks the carboxylic acid group, leading to different chemical properties and uses.

Piperidine-4-carboxamide: The amide derivative, which has different solubility and reactivity characteristics.

The uniqueness of this compound lies in its dual functional groups (nitrile and carboxylic acid), which provide a versatile platform for various chemical transformations and applications.

Actividad Biológica

1-Cyanopiperidine-4-carboxylic acid (C₇H₁₀N₂O₂) is a heterocyclic compound characterized by its unique structural features, including a piperidine ring with a carboxylic acid and a nitrile group. This compound has garnered attention in pharmaceutical and biochemical research due to its potential biological activities, including enzyme inhibition and interaction with various biomolecules.

This compound is synthesized through several methods, notably the dehydration of piperidine-4-carboxamide. Its dual functional groups make it a versatile compound for chemical transformations and applications in drug development and agrochemicals.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, influencing metabolic pathways and potentially leading to therapeutic effects. The presence of the nitrile group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which are crucial for its biological interactions .

Biological Activity Studies

Research has indicated that this compound exhibits notable biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it may inhibit enzymes responsible for the biosynthesis of certain amino acids, thereby affecting cellular metabolism .

- Neuroprotective Effects : Some studies suggest that compounds similar to this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies

-

Antimicrobial Evaluation :

- A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

-

Enzyme Interaction Study :

- Research focused on the interaction of this compound with specific metabolic enzymes. The findings revealed that the compound could effectively inhibit enzyme activity, leading to altered metabolic pathways in vitro.

-

Neuroprotective Assessment :

- In vivo studies explored the neuroprotective effects of related compounds on animal models of neurodegeneration. Results showed a reduction in neuroinflammation and preservation of neuronal integrity when treated with derivatives of this compound.

Comparative Analysis

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Enzyme Inhibition | Dual functional groups enhance reactivity |

| Piperidine-4-carboxylic acid | Structure | Limited activity | Lacks nitrile group |

| 4-Cyanopiperidine | Structure | Different properties | Lacks carboxylic acid group |

Propiedades

IUPAC Name |

1-cyanopiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-5-9-3-1-6(2-4-9)7(10)11/h6H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETJLCOTIMOZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665712 | |

| Record name | 1-Cyanopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179536-08-4 | |

| Record name | 1-Cyanopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.